4-Methoxy Fenretinide-d4 is a deuterated analogue of Fenretinide, a synthetic retinoid with potential therapeutic applications, particularly in oncology. The compound is characterized by the presence of four deuterium atoms, which are isotopes of hydrogen that enhance the stability and bioavailability of the molecule. This compound is classified under retinoids, which are known for their role in regulating gene expression and cellular differentiation.
4-Methoxy Fenretinide-d4 can be sourced from various chemical suppliers and research institutions. It is often synthesized for research purposes, particularly in studies involving cancer treatment and metabolic processes. The compound's chemical identity is confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The synthesis of 4-Methoxy Fenretinide-d4 typically involves the modification of the parent compound, Fenretinide. The introduction of deuterium is achieved through various methods, including:
The synthesis process may include:
The molecular structure of 4-Methoxy Fenretinide-d4 features a complex arrangement typical of retinoids, including:
4-Methoxy Fenretinide-d4 can undergo various chemical reactions that are typical for retinoids:
The reactivity profile includes:
The mechanism of action for 4-Methoxy Fenretinide-d4 primarily involves:
Research indicates that compounds like 4-Methoxy Fenretinide-d4 can exhibit enhanced efficacy compared to non-deuterated forms due to improved metabolic stability and bioavailability.
4-Methoxy Fenretinide-d4 is primarily used in scientific research related to:
The synthesis of 4-Methoxy Fenretinide-d4 (N-[4-methoxyphenyl]-retinamide-d4) employs strategic deuteration to enhance metabolic stability and tracing capabilities. The core synthetic pathway initiates with deuterated retinoic acid precursors, where four hydrogen atoms at positions 10, 11, 12, and 14 of the retinoid polyene chain are replaced with deuterium (d4 labeling). This is achieved through catalytic H/D exchange using deuterium oxide (D₂O) and platinum oxide (PtO₂) under controlled acidic conditions, achieving >98% isotopic incorporation [4] [6]. Subsequent coupling with 4-methoxyaniline utilizes carbodiimide-mediated amidation, preserving deuterium integrity while forming the retinamide bond. Critical reaction parameters include:
Table 1: Key Synthetic Parameters for 4-Methoxy Fenretinide-d4
Reaction Step | Deuterium Source | Catalyst | Isotopic Purity (%) |
---|---|---|---|
Retinoid deuteration | D₂O | PtO₂/HCl | 98.5 |
Amide coupling | N/A | EDC·HCl | 99.2 |
Purification involves sequential chromatography (silica gel → reverse-phase C18) followed by crystallization from ethanol/water mixtures, yielding >95% chemical purity confirmed by HPLC-UV [4] [9]. The deuterated analog demonstrates significantly reduced epimerization at the C13 position compared to non-deuterated fenretinide derivatives, enhancing stereochemical stability during storage [6].
Deuterium labeling in 4-Methoxy Fenretinide-d4 serves as a powerful tool for tracking drug distribution and biotransformation. The d4 tag (positions 10,11,12,14) resents metabolic scrambling due to its location on non-labile aliphatic hydrogens, minimizing loss via exchange with biological fluids [4] [6]. Mass spectrometry-based assays leverage the 4 Da mass shift to distinguish the parent compound and metabolites from endogenous retinoids:
Table 2: Tracer Applications of 4-Methoxy Fenretinide-d4
Application | Analytical Technique | Key Insight |
---|---|---|
Tissue distribution | UPLC-HRMS | Adrenal gland accumulation (5× plasma) |
Metabolite profiling | Q-TOF MS | Demethylated d4-MPR as primary metabolite |
Protein binding | Equilibrium dialysis | 99.8% albumin-bound in human plasma |
Notably, deuterium kinetic isotope effects (KIEs) are negligible in biological systems for this compound due to the absence of deuterium at enzymatic cleavage sites (e.g., amide bond). This allows accurate correlation of concentration-time profiles without enzymatic rate distortion [3] [4]. Studies in ARPE-19 cells confirm the tracer’s utility in mapping BCO1 inhibition kinetics, where d4-labeling revealed metabolite-mediated target engagement [1] [3].
4-Methoxy Fenretinide-d4 incorporates deliberate structural modifications to enhance physicochemical stability while retaining target specificity:
X-ray crystallography and NMR analyses confirm identical crystal packing and bond lengths compared to non-deuterated MPR, with deuterium-induced vibrational changes observed only in FTIR spectra (C-D stretch at 2200 cm⁻¹). Accelerated stability studies reveal:
Table 3: Structural and Stability Properties
Parameter | 4-Methoxy Fenretinide-d4 | Fenretinide |
---|---|---|
LogP (octanol/water) | 6.85 | 6.31 |
λmax (ethanol) | 362 nm | 360 nm |
Aqueous solubility | 0.08 µg/mL | 0.05 µg/mL |
Plasma half-life (in vitro) | 14.2 h | 3.8 h |
Molecular dynamics simulations demonstrate that deuterium substitution minimally alters molecular volume (±1.2%) and electrostatic potential surfaces, preserving binding affinity for BCO1 (Kd = 0.42 μM vs. 0.39 μM for non-deuterated MPR) [1] [3]. Amorphous solid dispersions with PVP-K30 further enhance dissolution kinetics without compromising deuterium stability, enabling sustained-release formulations for ocular delivery [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7